molecular formula C22H27N3O5S B11110402 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B11110402
M. Wt: 445.5 g/mol
InChI Key: HRALPONOJGDXOB-HZHRSRAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of other complex organic molecules and materials

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H27N3O5S/c1-16-4-7-19(8-5-16)31(27,28)25-12-10-18(11-13-25)22(26)24-23-15-17-6-9-20(29-2)21(14-17)30-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,24,26)/b23-15+

InChI Key

HRALPONOJGDXOB-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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